molecular formula C6H6ClNO2 B3030987 6-Chloro-2-methoxypyridin-3-OL CAS No. 1196146-98-1

6-Chloro-2-methoxypyridin-3-OL

Cat. No. B3030987
CAS RN: 1196146-98-1
M. Wt: 159.57
InChI Key: UREBWPGQRNTHMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including substitution, nitration, and chlorination. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was obtained using a novel protocol involving Vilsmeier–Haack chlorination . Similarly, 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides were synthesized from 6-variated 3-methoxy- and 3-chloro-2H-1,4-oxazin-2-ones through a series of reactions including Diels-Alder reaction, substitution, and debenzylation . These methods could potentially be adapted for the synthesis of 6-Chloro-2-methoxypyridin-3-OL.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as IR, NMR, and electronic spectroscopy are commonly used to analyze the molecular structure of pyridine derivatives. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of hydrogen bonds and π-π stacking interactions . The structural features of 3-chloro-6-methoxypyridazine were studied using DFT calculations, which supported the experimental FT-Raman and FT-Infrared spectra . These techniques could be employed to determine the molecular structure of 6-Chloro-2-methoxypyridin-3-OL.

Chemical Reactions Analysis

The reactivity of chloro- and methoxy-substituted pyridines is influenced by the presence of these substituents. For instance, 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine was shown to readily split off hydrogen chloride and convert into derivatives of 2,3-dihydro-5-azabenzofuran under mild conditions . The synthesis of 3-methoxy-5,6-diamino-2-nitropyridine involved substitution, oxidation, nitration, and ammoniation, indicating the versatility of reactions that these compounds can undergo . These reactions provide a basis for understanding the potential reactivity of 6-Chloro-2-methoxypyridin-3-OL.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are significantly affected by their substituents. The absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, and solvent effects on emission spectra were investigated . The vibrational frequencies and electronic spectra of 2-chloro-6-methoxypyridine were determined using DFT calculations and compared with experimental data, highlighting the influence of chlorine and methoxy groups on the spectral characteristics . These findings can be extrapolated to predict the properties of 6-Chloro-2-methoxypyridin-3-OL.

Scientific Research Applications

  • Chemical Reactions and Pathways :

    • Lithiation of 2-chloro and 2-methoxypyridine with lithium dialkylamides has been studied, revealing the criticality of H-6 and H-3 protons on the pyridine nucleus for complete C-3 lithiation. A complex lithiation mechanism involving precomplexation and formation of a 3,6-dilithio pyridine intermediate is proposed (Gros, Choppin, & Fort, 2003).
    • Density functional theory studies have been conducted on the vibrational and electronic spectra of 2-chloro-6-methoxypyridine. These studies included vibrational assignment and analysis of fundamental modes using FTIR and FT-Raman data, compared with theoretical frequencies computed by DFT gradient calculations (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).
  • Synthesis and Molecular Properties :

    • The nitration of some 3,5-disubstituted pyridine N-oxides, including the synthesis of mononitration and dinitropyridine derivatives, has been explored. This study also discussed the removal of various substituents by base hydrolysis (Bissell & Swansiger, 1987).
    • A large-scale synthesis process for 3-chloro-5-methoxypyridazine has been developed, utilizing a strategy involving the protection of nitrogen and selective displacement, which proved superior to previous synthesis methods (Bryant, Kunng, & South, 1995).
  • Biological Applications and Molecular Interactions :

    • The synthesis and binding properties of oligonucleotides covalently linked to an acridine derivative, including 2-methoxy-6-chloro-9-aminoacridine, have been studied. This research explored the binding properties of these conjugates with DNA counterparts (Asseline, Bonfils, Dupret, & Thuong, 1996).
    • The structural, vibrational, electronic, and NMR spectral analysis of 3-chloro-6-methoxypyridazine has been conducted using DFT calculations. This study provided insights into the molecular geometry and vibrational frequencies of the compound (Chamundeeswari, Samuel, & Sundaraganesan, 2013).
  • Chemical Synthesis and Modifications :

    • Studies on the synthesis of various pyridine derivatives, including 3-methoxy-5-chloro-2,6-dinitropyridine, have been conducted, exploring different reaction pathways and structural identifications of the products (Jianlong, 2007).
    • Research on structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential mutagenicity and drug-drug interactions has been carried out. This study highlighted the importance of structural modifications in mitigating safety risks associated with certain compounds (Palmer et al., 2012).

properties

IUPAC Name

6-chloro-2-methoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-6-4(9)2-3-5(7)8-6/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBWPGQRNTHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306733
Record name 6-Chloro-2-methoxy-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methoxypyridin-3-OL

CAS RN

1196146-98-1
Record name 6-Chloro-2-methoxy-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196146-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-methoxy-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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